molecular formula C25H50O2 B12656410 2-Hexyldecyl isononanoate CAS No. 93843-29-9

2-Hexyldecyl isononanoate

Cat. No.: B12656410
CAS No.: 93843-29-9
M. Wt: 382.7 g/mol
InChI Key: AJLCDATVJTVVLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyldecyl isononanoate is synthesized through the esterification reaction between 2-hexyldecanol and isononanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester. The reaction mixture is continuously fed into a reactor, and the ester product is continuously removed, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hexyldecyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 2-hexyldecanol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexyldecyl isononanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-hexyldecyl isononanoate in cosmetics and pharmaceuticals primarily involves its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, silky feel. It interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin hydration .

Comparison with Similar Compounds

2-Hexyldecyl isononanoate is similar to other esters used in cosmetics and pharmaceuticals, such as isopropyl myristate and cetyl palmitate. it is unique in its ability to provide a non-greasy feel and excellent spreading properties, making it particularly suitable for use in lightweight skincare formulations .

List of Similar Compounds

Properties

CAS No.

93843-29-9

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

2-hexyldecyl 7-methyloctanoate

InChI

InChI=1S/C25H50O2/c1-5-7-9-11-12-16-20-24(19-15-10-8-6-2)22-27-25(26)21-17-13-14-18-23(3)4/h23-24H,5-22H2,1-4H3

InChI Key

AJLCDATVJTVVLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCC(C)C

Origin of Product

United States

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